Nitrosative Deamination Yield: 1-Aminoazetidin-2-one versus N-Substituted Analogs
Treatment of 1-aminoazetidin-2-one with diphenylnitrosamine in benzene at reflux yields the corresponding N-unsubstituted β-lactam in 51–67% yield, completing a photochemical route from pyrazolidin-3-ones [1]. This transformation is unique to the N-amino substituent; 3-aminoazetidin-2-one and N-alkyl azetidin-2-ones cannot undergo this deamination to produce the unsubstituted β-lactam core.
| Evidence Dimension | Deamination yield to N-unsubstituted β-lactam |
|---|---|
| Target Compound Data | 51–67% yield |
| Comparator Or Baseline | 3-Aminoazetidin-2-one or N-alkylazetidin-2-one (yield: Not applicable; reaction does not proceed) |
| Quantified Difference | Exclusive reactivity (51–67% vs. 0%) |
| Conditions | Diphenylnitrosamine, benzene reflux |
Why This Matters
This reaction provides a documented route to N-unsubstituted β-lactams, which are valuable intermediates for antibiotic synthesis; the 3-amino isomer cannot serve as a substitute for this transformation.
- [1] Toske SG, White JD. Nitrosative deamination of 1-aminoazetidin-2-ones. An entry to N-unsubstituted β-lactams. Tetrahedron Letters, 2001. View Source
